Imazamox-Methylester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

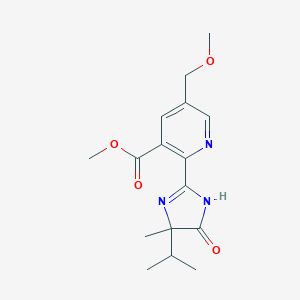

Imazamox Methyl Ester is a chemical compound with the molecular formula C16H21N3O4 and a molecular weight of 319.36 g/mol . It is a derivative of imazamox, an imidazolinone herbicide used for controlling a wide spectrum of grassy and broadleaf weeds . This compound is primarily used in research and industrial applications due to its herbicidal properties.

Wissenschaftliche Forschungsanwendungen

Imazamox Methyl Ester has several scientific research applications:

Wirkmechanismus

Target of Action

Imazamox Methyl Ester, also known as Imazamox, primarily targets the enzyme Acetohydroxy Acid Synthase (AHAS) . AHAS is a key enzyme involved in the biosynthesis pathway of branched amino acids (valine, leucine, and isoleucine) in plants .

Mode of Action

Imazamox belongs to the imidazolinone family of herbicides, which are known as Group 2 actives . The mode of action of Imazamox involves the inhibition of AHAS . When absorbed by plant roots and foliage, Imazamox moves to the growing points within the plant to block AHAS production . This inhibition prevents the protein synthesis and cell division necessary for plant growth, essentially starving the weeds to death .

Biochemical Pathways

The primary biochemical pathway affected by Imazamox is the biosynthesis of branched amino acids . By inhibiting AHAS, Imazamox disrupts this pathway, leading to a deficiency of these essential amino acids in the plant. This deficiency halts protein synthesis and cell division, thereby inhibiting plant growth .

Pharmacokinetics

The pharmacokinetics of Imazamox, including its absorption, distribution, metabolism, and excretion (ADME) properties, have been studied . .

Result of Action

The inhibition of AHAS by Imazamox leads to a deficiency of essential branched amino acids in the plant, which in turn halts protein synthesis and cell division . This results in the starvation and eventual death of the plant . The specific molecular and cellular effects of Imazamox’s action would require further investigation.

Action Environment

The action, efficacy, and stability of Imazamox can be influenced by various environmental factors. For instance, the herbicide’s mobility and persistence in the environment can affect its efficacy . Additionally, the plant’s stage of growth at the time of application can also impact the herbicide’s effectiveness . .

Biochemische Analyse

Biochemical Properties

Imazamox Methyl Ester interacts with various enzymes, proteins, and other biomolecules. It inhibits the enzyme acetohydroxy acid synthase (AHAS), which is key in the biosynthesis pathway of branched amino acids . This interaction disrupts the normal biochemical reactions within the plant cells .

Cellular Effects

Imazamox Methyl Ester has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been observed to cause an imbalance in phytohormone and phenolic levels, and increase levels of unfolded or misfolded proteins in sunflowers .

Molecular Mechanism

The molecular mechanism of action of Imazamox Methyl Ester involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. It binds to the AHAS enzyme, inhibiting its function and disrupting the biosynthesis of branched amino acids . This leads to a disruption in normal cellular functions and can result in the death of the plant cells .

Temporal Effects in Laboratory Settings

The effects of Imazamox Methyl Ester change over time in laboratory settings. It has been observed that the absorption of Imazamox is reduced when subjected to cold temperatures compared to warm temperatures . Additionally, its concentration in plant tissues changes over time, with concentrations decreasing in root and crown tissues after 3 days in warm conditions .

Dosage Effects in Animal Models

The acceptable daily intake (ADI) of imazamox, a similar compound, has been determined to be 3 mg/kg body weight per day .

Metabolic Pathways

Imazamox Methyl Ester is involved in the metabolic pathway of branched amino acids. It interacts with the AHAS enzyme, inhibiting its function and disrupting the biosynthesis of these amino acids .

Transport and Distribution

Imazamox Methyl Ester is transported and distributed within cells and tissues. Studies have shown that the absorption and translocation of imazamox are influenced by environmental conditions, with reduced absorption and translocation observed under cold temperatures .

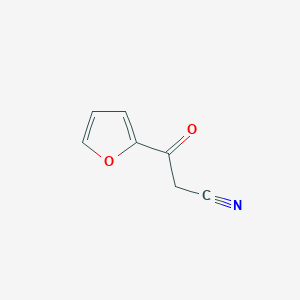

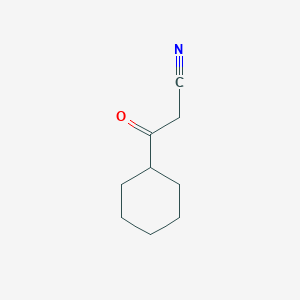

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Imazamox Methyl Ester involves the reaction of 5-methoxymethyl-2,3-pyridine dicarboxylic acid dimethyl ester with (±)-2-amino-2,3-dimethylbutyramide in the presence of sodium or potassium tert-butoxide in toluene or xylene while heating . The resulting imazamox salt is then dissolved in water, and toluene or xylene is separated. The imazamox salt is converted to the final product using hydrochloric or sulfuric acid, followed by extraction .

Industrial Production Methods: In industrial settings, the production of Imazamox Methyl Ester follows a similar synthetic route but on a larger scale. The process involves azeotropic distillation to remove moisture, purification with activated carbon, and acidification to obtain the final product . This method ensures a high yield and purity of the compound.

Analyse Chemischer Reaktionen

Types of Reactions: Imazamox Methyl Ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form more polar products.

Reduction: Reduction reactions can convert it into less active compounds.

Substitution: It can undergo substitution reactions, particularly nucleophilic substitution.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like hydroxide ions and amines are commonly used.

Major Products Formed: The major products formed from these reactions include phenolic compounds, N-demethylated compounds, and carboxylic acids .

Vergleich Mit ähnlichen Verbindungen

Imazapic: Another imidazolinone herbicide with a similar mechanism of action but different molecular structure.

Imazethapyr: Similar to imazamox but with an ethyl group instead of a methoxymethyl group.

Imazaquin: Contains a benzene ring fused to the pyridine ring, making it structurally distinct.

Uniqueness: Imazamox Methyl Ester is unique due to its specific methoxymethyl group, which influences its solubility and reactivity. This structural feature makes it particularly effective in certain herbicidal applications compared to its analogs .

Eigenschaften

IUPAC Name |

methyl 5-(methoxymethyl)-2-(4-methyl-5-oxo-4-propan-2-yl-1H-imidazol-2-yl)pyridine-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O4/c1-9(2)16(3)15(21)18-13(19-16)12-11(14(20)23-5)6-10(7-17-12)8-22-4/h6-7,9H,8H2,1-5H3,(H,18,19,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTJDEAVBSGKUGF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1(C(=O)NC(=N1)C2=C(C=C(C=N2)COC)C(=O)OC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Chloropyrazolo[1,5-a]pyrimidine](/img/structure/B32228.png)